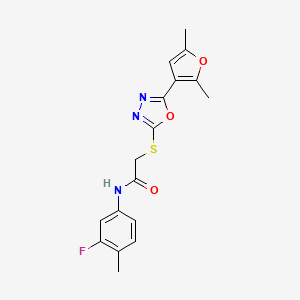

![molecular formula C8H16ClNO2S B2797057 5lambda6-硫代-8-氮杂螺[3.6]癸烷-5,5-二酮盐酸盐 CAS No. 1909312-15-7](/img/structure/B2797057.png)

5lambda6-硫代-8-氮杂螺[3.6]癸烷-5,5-二酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5lambda6-Thia-8-azaspiro[3.6]decane-5,5-dione hydrochloride is a chemical compound with the CAS Number: 1909312-15-7 . It has a molecular weight of 225.74 . The compound is typically stored at room temperature and comes in a powder form .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties (like melting point, boiling point, density, etc.) were not found in the available sources .科学研究应用

合成与结构分析

- 通过缩合反应合成了新型含硫螺环化合物,包括5lambda6-Thia-8-azaspiro[3.6]decane-5,5-二酮盐酸盐的衍生物。这些化合物的结构利用各种光谱研究确定(Reddy 等人,1993)。

神经药理学潜力

- 研究人员合成了5lambda6-Thia-8-azaspiro[3.6]decane-5,5-二酮盐酸盐的衍生物并对其抗惊厥和神经毒性特性进行了评估,显示出神经应用的潜力(Obniska 等人,2006)。

抗癌研究

- 对新型1-thia-azaspiro[4.5]decane衍生物的合成及其对各种人类癌细胞系的抗癌活性进行了研究,突出了它们在癌症研究中的潜力(Flefel 等人,2017)。

受体研究

- 合成了与5lambda6-Thia-8-azaspiro[3.6]decane-5,5-二酮盐酸盐相关的化合物,以研究它们对血清素5-HT1A和5-HT2A受体的亲和力,表明在神经药理学和受体研究中具有潜在应用(Obniska 等人,2006)。

化学合成技术

- 已经开发出合成8-[4-[4-(2-嘧啶基)-1-哌嗪基]丁基]-8-azaspiro[4,5] decane-7,9-二酮盐酸盐的方法,在反应条件和产率方面具有显着优势,有助于化学研究中更有效的合成(Luo 等人,2011)。

放射防护特性

- 一项研究表明,7,10-乙烷-1-硫-4,7-二氮杂螺[4.5]癸二盐酸盐(一种相关化合物)对小鼠致死剂量的X射线表现出潜在的放射防护特性,表明在放射防护研究中的应用(Shapiro 等人,1968)。

药物发现模块

- 对新型thia/oxa-azaspiro[3.4]octanes(一类类似化合物)的合成进行了研究,作为药物发现中的多功能模块,表明这些化合物在药理学研究中的多功能性(Li 等人,2013)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

5λ6-thia-8-azaspiro[3.6]decane 5,5-dioxide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S.ClH/c10-12(11)7-6-9-5-4-8(12)2-1-3-8;/h9H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRDTHPFIUIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CCNCCS2(=O)=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

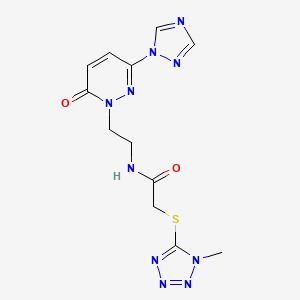

![(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2796974.png)

![4-[4-(Toluene-4-sulfonyl)-piperazine-1-sulfonyl]-morpholine](/img/structure/B2796975.png)

![4-ethyl-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2796977.png)

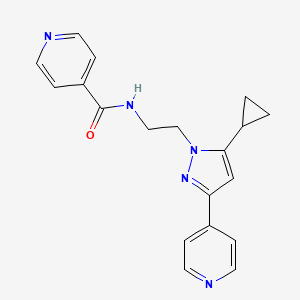

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2796984.png)

![1-[2-Methyl-2-(thiophen-2-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2796986.png)

![N-(2-ethoxyphenyl)-2-[3'-(3-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]acetamide](/img/structure/B2796990.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2796992.png)

![N-Methyl-N-[2-[1-(3-methylpyridin-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2796993.png)

![4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2796996.png)

![N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.6]undec-3-en-1-yl]acetamide](/img/structure/B2796997.png)